molecular formula C9H6Br2O B11837091 6,7-Dibromo-2,3-dihydro-1H-inden-1-one

6,7-Dibromo-2,3-dihydro-1H-inden-1-one

Cat. No.: B11837091
M. Wt: 289.95 g/mol
InChI Key: CBOZVXFGTVIPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dibromo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6Br2O It is a derivative of 2,3-dihydro-1H-inden-1-one, where two bromine atoms are substituted at the 6th and 7th positions of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and to ensure selective bromination at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 2,3-dihydro-1H-inden-1-one.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while reduction can yield the parent 2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

6,7-Dibromo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: The parent compound without bromine substitution.

    5,6-Dibromo-2,3-dihydro-1H-inden-1-one: A similar compound with bromine atoms at different positions.

    2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: A derivative with additional functional groups.

Uniqueness

6,7-Dibromo-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C9H6Br2O

Molecular Weight

289.95 g/mol

IUPAC Name

6,7-dibromo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6Br2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2

InChI Key

CBOZVXFGTVIPOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.